An In-Depth Technical Guide to Coumarin 337: Structure, Properties, and Applications
An In-Depth Technical Guide to Coumarin 337: Structure, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of Coumarin 337 (C337), a highly fluorescent dye with significant applications in advanced scientific research. We delve into its core chemical and physical properties, explore its molecular structure, and discuss the primary synthetic pathways utilized for its production. Furthermore, this guide details its key applications, particularly as a laser dye, and provides a foundational experimental protocol for its spectroscopic characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this versatile fluorophore.
Introduction: The Significance of Coumarin 337
Coumarin 337, also known as Coumarin 523, is a synthetic organic dye belonging to the 7-aminocoumarin family.[1] What sets C337 apart is its rigidized molecular structure, where the nitrogen atom at position 7 is locked within a julolidine ring system.[1] This structural constraint is pivotal as it inhibits non-radiative decay pathways, such as Twisted Intramolecular Charge Transfer (TICT), that are common in more flexible aminocoumarins. The direct consequence of this rigidity is a remarkably high fluorescence quantum yield, making C337 an exceptionally bright and efficient fluorophore.[1]
Its robust photophysical properties, including a high molar extinction coefficient and excellent photostability, have established Coumarin 337 as a compound of great interest. It is prominently used as a gain medium in dye lasers and is increasingly explored for applications in solar cells and as a fluorescent probe in biomedical research.[1] This guide will systematically unpack the technical details that underpin these applications.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific inquiry. Coumarin 337 is systematically identified by a consistent set of chemical descriptors.
IUPAC Name: 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[2]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile.[2][3]
Molecular Formula: C₁₆H₁₄N₂O₂.[2][4]
The molecule's architecture features a fused ring system consisting of the core coumarin scaffold (a benzopyrone) integrated with a julolidine moiety. This fusion results in the rigid, planar structure responsible for its superior fluorescent properties. A nitrile group (-C≡N) is positioned on the pyrone ring, acting as an electron-accepting group which contributes to the molecule's electronic and spectral characteristics.[1]
Caption: Chemical Structure of Coumarin 337.
Physicochemical & Spectroscopic Properties
The utility of Coumarin 337 in various applications is dictated by its distinct physical, chemical, and spectroscopic properties. These are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 266.29 g/mol | [2][5] |
| Appearance | Light yellow to brown crystalline powder | [3][6] |
| Melting Point | 250 °C (with decomposition) | [5][6] |
| Boiling Point | 544.5 °C at 760 mmHg (estimated) | |
| Density | ~1.38 g/cm³ | |
| Solubility | Soluble in ethanol, chloroform, ether | [7] |
| Absorption Max (λmax) | 442 nm (in Ethanol) | [5][6] |
| Fluorescence Quantum Yield (Φ) | 0.65 (in Ethanol), 0.67 (in Water) | [1] |
| LogP (XLogP3-AA) | 2.7 | [2] |
The high fluorescence quantum yield, even in a polar protic solvent like water, is a standout feature, underscoring the stability of its excited state due to the rigid molecular framework.[1] The molecule exhibits positive solvatochromism, meaning its absorption and emission peaks shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases.[1] This behavior is characteristic of π→π* electronic transitions where the excited state is more polar than the ground state.[1][8]
Synthesis Pathways of Coumarin 337
While specific, proprietary industrial synthesis methods for Coumarin 337 are not publicly detailed, its structure strongly suggests that it is synthesized via a variation of the Knoevenagel condensation . This is a cornerstone reaction in organic chemistry for the formation of C=C double bonds and is widely used for creating the coumarin scaffold.[2][5][6]
The likely precursors for this synthesis are:
-
An activated phenol: For C337, this would be 8-hydroxyjulolidine , which provides the fused aminocyclohexane portion of the molecule.
-
An active methylene compound: Ethyl cyanoacetate (or a similar cyano-activated methylene reagent) is the most probable candidate to introduce the nitrile group and form the pyrone ring.
The reaction is typically catalyzed by a weak base, such as piperidine.[2][6]
Caption: Proposed Knoevenagel condensation workflow for Coumarin 337 synthesis.
The mechanism involves the base-catalyzed deprotonation of ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the aldehyde group of 8-hydroxyjulolidine. The subsequent intermediate undergoes dehydration and an intramolecular cyclization (lactonization) to yield the final, stable Coumarin 337 product.[2]
Applications in Advanced Research
The exceptional photophysical properties of Coumarin 337 make it a valuable tool in several high-tech fields.
-
Dye Lasers: This is the most prominent application of C337.[5][6] Its high quantum yield, broad absorption band, and good photostability allow it to function as an efficient gain medium. When dissolved in a suitable solvent and pumped with an external light source (like a nitrogen laser or flashlamp), it produces a tunable, coherent laser beam, typically in the blue-green region of the spectrum.[9]
-
Solar Cells: As a highly fluorescent dye, C337 can be used in dye-sensitized solar cells (DSSCs). In this context, it acts as a photosensitizer, absorbing photons from sunlight and injecting electrons into a semiconductor material to generate an electric current.[1]
-
Biomedical Imaging and Sensing: The intense fluorescence of C337 makes it a candidate for use as a fluorescent label or probe.[1] Its derivatives can be synthesized to bind to specific biological targets, allowing for their visualization in complex biological systems through fluorescence microscopy.
Experimental Protocol: Characterizing Spectroscopic Properties
To harness the capabilities of Coumarin 337, accurate characterization of its absorption and fluorescence spectra is essential. This protocol outlines the fundamental steps for this process.
Objective: To determine the absorption maximum (λmax) and fluorescence emission spectrum of Coumarin 337 in ethanol.
Materials:
-
Coumarin 337 powder (>98% purity)[3]
-
Spectroscopic grade ethanol
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer
Methodology:
-
Stock Solution Preparation (1 mM):
-
Accurately weigh 2.66 mg of Coumarin 337.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Dissolve the powder in a small amount of spectroscopic grade ethanol and then fill to the 10 mL mark. Mix thoroughly by inversion until all solid is dissolved. This is your 1 mM stock solution.
-
-
Working Solution Preparation (10 µM):
-
Pipette 1 mL of the 1 mM stock solution into a 100 mL volumetric flask.
-
Dilute to the 100 mL mark with spectroscopic grade ethanol. Mix thoroughly. This is your 10 µM working solution for analysis.
-
-
UV-Vis Absorption Spectroscopy:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Use a quartz cuvette filled with spectroscopic grade ethanol as the blank to zero the instrument.
-
Rinse the cuvette with the 10 µM working solution, then fill it.
-
Scan the absorbance of the sample from 350 nm to 550 nm.
-
Identify the wavelength of maximum absorbance (λmax). This should be near 442 nm.[5][6]
-
-
Fluorescence Spectroscopy:
-
Turn on the fluorometer and allow it to initialize.
-
Set the excitation wavelength to the λmax value determined in the previous step.
-
Use a cuvette filled with spectroscopic grade ethanol to measure the background signal.
-
Rinse and fill a quartz cuvette with the 10 µM working solution.
-
Scan the emission spectrum from a wavelength slightly above the excitation wavelength (e.g., 460 nm) to 700 nm.
-
Record the wavelength of maximum fluorescence emission.
-
Self-Validation: The protocol's integrity is maintained by using high-purity reagents and spectroscopic grade solvents to minimize interfering signals. Calibrated instrumentation and proper blanking procedures ensure the accuracy of the spectral data. The resulting λmax should align with established literature values, providing immediate validation of the experimental setup and sample identity.[5][6]
Safety, Handling, and Disposal
As a responsible scientist, adherence to safety protocols is non-negotiable. Coumarin 337 presents moderate acute toxicity.
GHS Hazard Statements:
-
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Precautionary Measures:
-
P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, and eye/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling: Handle in a chemical fume hood. Avoid generating dust. Keep the container tightly closed when not in use.
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
Coumarin 337 is a high-performance fluorescent dye whose utility is directly derived from its unique, rigidized molecular structure. This design feature confers a high quantum yield and photostability, making it an exemplary gain medium for dye lasers and a promising material for other photonic and biomedical applications. A thorough understanding of its chemical identity, spectroscopic properties, and safe handling procedures is crucial for any researcher aiming to leverage its impressive capabilities.
References
-
Coumarin 337 | C16H14N2O2 | CID 72654 . PubChem, National Center for Biotechnology Information. [Link]
-
COUMARIN 337 . Global Substance Registration System (GSRS). [Link]
-
Coumarin 337 in aqueous solution: interplay between excitation and hydration . V. V. Kurdiukov, A. V. Povar, S. L. Yefimova. [Link]
-
Investigating the Use of Coumarin Derivatives as Lasers . PubMed, National Center for Biotechnology Information. [Link]
-
What will be a good solvent for Coumarin and 7 Hydroxycoumarin? . ResearchGate. [Link]
-
Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments . PubMed, National Center for Biotechnology Information. [Link]
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